2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid 2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17532120
InChI: InChI=1S/C12H15FO2/c1-7(2)11(12(14)15)9-5-4-8(3)10(13)6-9/h4-7,11H,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H15FO2
Molecular Weight: 210.24 g/mol

2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid

CAS No.:

Cat. No.: VC17532120

Molecular Formula: C12H15FO2

Molecular Weight: 210.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid -

Specification

Molecular Formula C12H15FO2
Molecular Weight 210.24 g/mol
IUPAC Name 2-(3-fluoro-4-methylphenyl)-3-methylbutanoic acid
Standard InChI InChI=1S/C12H15FO2/c1-7(2)11(12(14)15)9-5-4-8(3)10(13)6-9/h4-7,11H,1-3H3,(H,14,15)
Standard InChI Key BODCZJOUGKBPEO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(C(C)C)C(=O)O)F

Introduction

Basic Information

  • Chemical Name: 2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid

  • Molecular Formula: C12H15FO2

  • Molecular Weight: 210.24 g/mol

  • PubChem CID: 83702855

Structural Features

The compound features:

  • A fluoro-substituted aromatic ring (fluorine at position 3 and methyl at position 4).

  • A branched carboxylic acid chain at position 2 on the phenyl ring.
    These structural elements contribute to its unique chemical reactivity and potential biological activity.

Synthesis

The synthesis of 2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid can be achieved through various organic synthesis pathways, utilizing:

  • Starting Materials: Fluoro-substituted benzene derivatives.

  • Reactions:

    • Friedel-Crafts alkylation to introduce the butanoic acid chain.

    • Functional group modifications for selective fluorination and methylation.

These methods make the compound accessible for use in synthetic chemistry.

Applications

Potential applications include:

  • Use as an intermediate in organic synthesis.

  • Exploration in pharmaceutical development for anti-inflammatory or analgesic drugs.

Comparison with Related Compounds

A comparison of structurally related compounds highlights the unique features of 2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid:

Compound NameKey Differences
2-(3-Fluorophenyl)propanoic acidLacks methyl substitution on the butanoic chain
3-(3-Fluoro-5-methylphenyl)propanoic acidMethyl group in a different position
2-(4-Methylphenyl)-3-methylbutanoic acidNo fluorine substitution
2-(3-Bromophenyl)-3-methylbutanoic acidBromine instead of fluorine

This specific combination of functional groups may confer distinct pharmacological or synthetic utility compared to these analogs.

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